2-Isobutylmorpholine
CAS No.: 927801-14-7
Cat. No.: VC3813127
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927801-14-7 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-(2-methylpropyl)morpholine |
| Standard InChI | InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | HNDXEVBVCNVVOW-UHFFFAOYSA-N |
| SMILES | CC(C)CC1CNCCO1 |
| Canonical SMILES | CC(C)CC1CNCCO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Isobutylmorpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an isobutyl group (-CH₂CH(CH₃)₂) attached to the second carbon. The stereochemistry at this position gives rise to enantiomeric forms, with the (R)-enantiomer being the most studied. The compound’s IUPAC name is (2R)-2-(2-methylpropyl)morpholine, and its isomeric SMILES representation is CC(C)C[C@@H]1CNCCO1.
Physicochemical Characteristics
The compound’s physicochemical properties are critical for its handling and application in research:
| Property | Value |
|---|---|
| CAS No. | 746585-30-8 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents (e.g., DMF, DMSO) |
| Storage Conditions | 2–8°C in sealed containers |
The isobutyl group enhances hydrophobicity compared to unsubstituted morpholine, influencing its solubility and reactivity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-isobutylmorpholine typically involves nucleophilic substitution reactions. Morpholine reacts with isobutyl halides (e.g., isobutyl chloride or bromide) in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The general reaction pathway is:
Key factors affecting yield and purity include:
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Base selection: NaH provides higher yields due to its strong deprotonating ability.
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Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction.
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Temperature: Reactions are typically conducted at 60–80°C to optimize kinetics.
Industrial Production
Industrial methods scale up laboratory protocols using bulk reactors and automated purification systems. For example, continuous-flow reactors enable efficient mixing and temperature control, while crystallization and distillation ensure high-purity outputs. Recent advances in solvent-free mechanochemical synthesis, as demonstrated for related morpholine derivatives, suggest potential for greener manufacturing processes .
Chemical Reactivity and Derivatives
Functional Group Transformations
The morpholine ring’s oxygen and nitrogen atoms participate in diverse reactions:
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Nucleophilic substitution: The nitrogen can undergo alkylation or acylation.
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Oxidation: Reacts with peroxides to form N-oxides.
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Ring-opening polymerization: Serves as a monomer for polydepsipeptides in material science .
Derivative Synthesis
2-Isobutylmorpholine hydrochloride (CAS No. 2206243-38-9) is a common derivative, synthesized by treating the parent compound with hydrochloric acid. This salt exhibits improved solubility in aqueous media, enhancing its utility in biological assays.
Applications in Material Science and Industry
Polymer Synthesis
2-Isobutylmorpholine’s rigid yet flexible structure makes it a candidate for synthesizing biodegradable polymers. For example, ring-opening polymerization (ROP) of morpholine derivatives yields polydepsipeptides with tunable mechanical properties . A comparative analysis of polymerization methods is shown below:
| Monomer | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 2-Isobutylmorpholine | Sn(Oct)₂ | 120°C | 85 |
| MD(Leu) | NaHCO₃/DMF | 60°C | 52 |
Industrial Coatings
Incorporating 2-isobutylmorpholine into polyurethane coatings improves adhesion and durability, as evidenced by patent filings in the coatings industry.
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